molecular formula C15H12F2N2O6 B13660381 Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B13660381
M. Wt: 354.26 g/mol
InChI Key: VIAMHCBRPQFCNA-LURJTMIESA-N
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Description

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the oxazinoquinoline family, which is characterized by a fused ring system containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative.

    Fluorination: Introduction of fluorine atoms at the 9 and 10 positions using a fluorinating agent.

    Nitration: Nitration of the compound to introduce the nitro group at the 8 position.

    Oxidation and Reduction: Oxidation and reduction reactions to form the oxazino ring.

    Esterification: Finally, esterification to introduce the ethyl ester group at the 6-carboxylate position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial DNA gyrase, thereby halting DNA replication and exhibiting antibacterial activity .

Comparison with Similar Compounds

Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and applications .

Properties

Molecular Formula

C15H12F2N2O6

Molecular Weight

354.26 g/mol

IUPAC Name

ethyl (2S)-6,7-difluoro-2-methyl-8-nitro-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylate

InChI

InChI=1S/C15H12F2N2O6/c1-3-24-15(21)7-4-18-6(2)5-25-14-10(17)9(16)11(19(22)23)8(12(14)18)13(7)20/h4,6H,3,5H2,1-2H3/t6-/m0/s1

InChI Key

VIAMHCBRPQFCNA-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])F)F)C

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])F)F)C

Origin of Product

United States

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